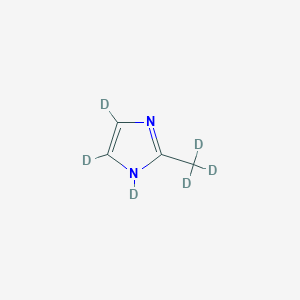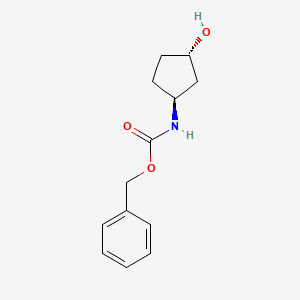![molecular formula C16H16O4 B1429296 Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate CAS No. 208652-71-5](/img/structure/B1429296.png)
Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate
Übersicht
Beschreibung
Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate, also known as MDB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of biphenyl, a common organic compound that is widely used in the production of plastics, dyes, and pharmaceuticals. MDB is a white crystalline powder that is soluble in organic solvents, and it has been shown to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Biphenyl Derivatives and Marine Fungi
A new biphenyl derivative, related to Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate, was isolated from a marine fungus. This derivative, known as 3,5′-dihydroxy-4′,5-dimethoxy-2′-methyl-[1,1′-biphenyl]-2-carboxylic acid methyl ester, was identified from the fungus found in the rhizosphere soil of mangrove roots. The compound's structure was elucidated using comprehensive spectroscopic methods, primarily 2D NMR techniques (Li, Ding, She, & Lin, 2008).
Angiotensin II Receptors Antagonist Properties
Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate has been indicated as a precursor in the synthesis of nonpeptide angiotensin II antagonists. The compounds synthesized showed angiotensin II blocking activity, with their affinity for angiotensin II receptors established in a binding assay experiment and an isolated organ test. The presence of 2',6'-dimethoxy substituent on the biphenyl moiety was found to significantly decrease affinity for the receptor (Bovy, Collins, Olins, McMahon, & Hutton, 1991).
Optical Chloride Sensor Development
The compound served as a key intermediate in the synthesis of an optical chloride sensor. Methyl 2′-aminobiphenyl-4-carboxylate, synthesized via Suzuki-Miyaura cross-coupling followed by regioselective nitration, displayed significant changes in emission color in the presence of chloride ions, shifting from blue to bright green. This sensor's chloride sensing properties were further explored using spectroscopic techniques (Das, Mohar, & Bag, 2021).
Tyrosinase Inhibition for Pharmaceutical Use
Biphenyl-based compounds, closely related to Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate, have clinical importance for the treatments of hypertension and inflammation. A study synthesized a series of novel biphenyl ester derivatives and evaluated them for their anti-tyrosinase activities. Some compounds exhibited significant inhibitions, comparable to the standard inhibitor kojic acid, making them potential candidates for pharmaceutical uses (Kwong, Kumar, Mah, Chia, Quah, Loh, Chandraju, & Lim, 2017).
Eigenschaften
IUPAC Name |
methyl 4-(2,4-dimethoxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-13-8-9-14(15(10-13)19-2)11-4-6-12(7-5-11)16(17)20-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFQFQNFVUIJEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2',4'-dimethoxy-[1,1'-biphenyl]-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



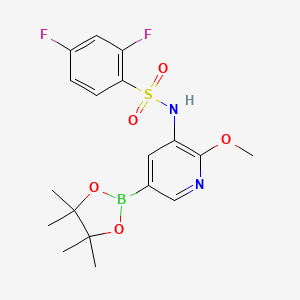
![(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol](/img/structure/B1429215.png)
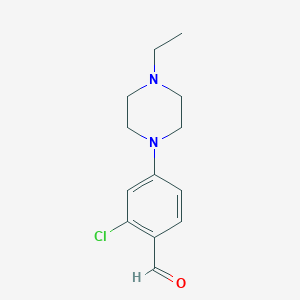
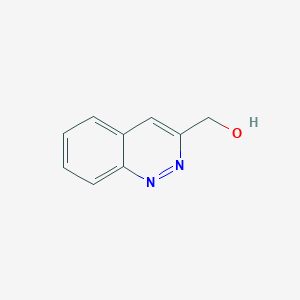
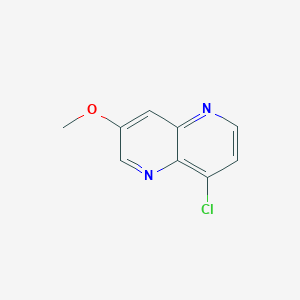
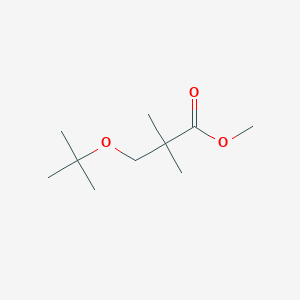
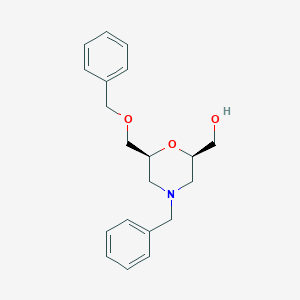
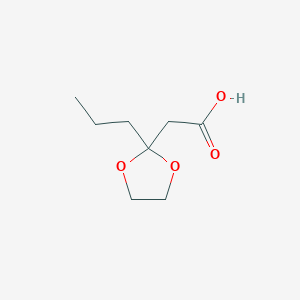
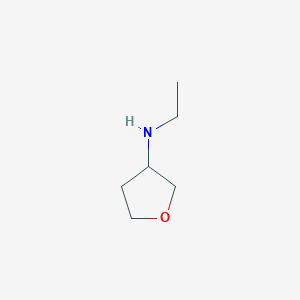
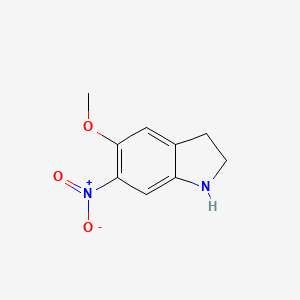
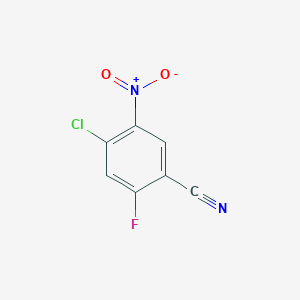
![N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide](/img/structure/B1429233.png)
